molecular formula C15H12O3 B218965 12(R)DH-Hete CAS No. 117346-20-0

12(R)DH-Hete

Cat. No.: B218965
CAS No.: 117346-20-0
M. Wt: 322.5 g/mol
InChI Key: RFAKHEWADWLSJX-ZIQRGBBDSA-N
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Description

12(R)DH-Hete is a bioactive lipid that belongs to the family of eicosanoids. It is a polyunsaturated fatty acid with three double bonds and a hydroxyl group attached to its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12(R)DH-Hete typically involves the enzymatic conversion of arachidonic acid by cytochrome P450 and lipoxygenase enzymes. These enzymes facilitate the hydroxylation and subsequent formation of the eicosatrienoic acid structure.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and enzyme engineering have made it possible to produce this compound on a larger scale. The use of recombinant enzymes and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

12(R)DH-Hete undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

12(R)DH-Hete has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects in inflammation, angiogenesis, and tumor growth.

    Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 12(R)DH-Hete involves its interaction with specific molecular targets and pathways. It is known to activate large-conductance calcium-activated potassium channels in coronary microvascular smooth muscle, leading to relaxation and hyperpolarization of these microvessels. This compound also plays a role in the regulation of inflammation and angiogenesis through its interaction with various signaling molecules and receptors .

Comparison with Similar Compounds

Similar Compounds

    12R-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Another eicosanoid with similar biological properties.

    11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid: A related compound with an epoxy group instead of a hydroxyl group

Uniqueness

12(R)DH-Hete is unique due to its specific hydroxylation pattern and the presence of three conjugated double bonds. This structure imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(5Z,8Z,12R,14Z)-12-hydroxyicosa-5,8,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13,19,21H,2-6,12,14-18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAKHEWADWLSJX-ZIQRGBBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](CC/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117346-20-0
Record name 12-Hydroxy-5,8,14-eicosatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117346200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 12(R)-HETE in the context of contact lens wear?

A1: Research indicates that 12(R)-HETE, a cytochrome P-450 arachidonate metabolite, plays a potential role in contact lens-induced corneal complications. [, ] This compound is endogenously produced in the corneal epithelium and its formation is significantly increased under hypoxic conditions, such as those induced by contact lens wear. [, ] Studies suggest that 12(R)-HETE may contribute to corneal swelling and potentially impact corneal endothelial morphology. [, ]

Q2: How does prolonged contact lens wear affect the formation of 12(R)-HETE and what are the potential consequences?

A2: Prolonged contact lens wear can lead to a substantial increase in 12(R)-HETE formation in the cornea. [, ] For instance, one study observed a 21-fold increase in 12(R)-HETE after just 4 hours of contact lens wear. [, ] This increase was associated with corneal thickening. Furthermore, extended contact lens wear (144 hours) resulted in a 23-fold increase in a related metabolite, 12(R)-hydroxy-5,8,14-eicosatrienoic acid (12(R)-DH-HETE), and was linked to conjunctival inflammation and corneal neovascularization. [, ] These findings suggest a potential connection between the increased production of these metabolites and the development of contact lens-related complications.

  1. Induction of Corneol Epithelial Cytochrome P-450 Arochidonote Metabolism by Contact Lens Wear.
  2. Induction of corneal epithelial cytochrome P-450 arachidonate metabolism by contact lens wear.

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